molecular formula C12H17FN2O B8576490 3-Fluoro-5-(1-methyl-piperidin-4-yloxy)-phenylamine

3-Fluoro-5-(1-methyl-piperidin-4-yloxy)-phenylamine

Cat. No. B8576490
M. Wt: 224.27 g/mol
InChI Key: CRQXSRYATKCJCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5-(1-methyl-piperidin-4-yloxy)-phenylamine is a useful research compound. Its molecular formula is C12H17FN2O and its molecular weight is 224.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-5-(1-methyl-piperidin-4-yloxy)-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-(1-methyl-piperidin-4-yloxy)-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H17FN2O

Molecular Weight

224.27 g/mol

IUPAC Name

3-fluoro-5-(1-methylpiperidin-4-yl)oxyaniline

InChI

InChI=1S/C12H17FN2O/c1-15-4-2-11(3-5-15)16-12-7-9(13)6-10(14)8-12/h6-8,11H,2-5,14H2,1H3

InChI Key

CRQXSRYATKCJCO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC2=CC(=CC(=C2)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine 4-(3-fluoro-5-nitro-phenoxy)-1-methyl-piperidine (preparation 16, 2.75 g, 10.82 mmol), iron dust (2.0 g, 35.69 mmol), methanol (150 mL) and 1M aqueous hydrochloric acid solution (3.25 mL, 3.25 mmol), stir and heat at reflux. After 32 hr., cool to ambient temperature, filter through celite and concentrate to an oil. Partition between ethyl acetate (100 mL) and 1M aqueous sodium hydroxide solution (50 mL), separate the organic layer, dry over sodium sulfate, filter and concentrate. Purify residue by silica gel flash chromatography eluting with 10% (2M NH3/methanol)/methylene dichloride to give the title compound (1.35 g, 56%). 1H NMR (CDCl3): 6.0 (m, 3H), 4.2 (m, 1H), 3.7 (bs, 2H), 2.7 (m, 2H), 2.3 (m, 5H), 2.0 (m, 2H), 1.8 (m, 2H).
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
3.25 mL
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
56%

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